Methyl 7-bromo-1H-benzotriazole-5-carboxylate
Description
Structural Classification within the Benzotriazole Family
This compound belongs to the 1H-benzotriazole derivatives, which constitute a fundamental class of heterocyclic compounds featuring a fused benzene-triazole ring system. The core benzotriazole structure consists of a benzene nucleus fused to a 1H-1,2,3-triazole ring, creating a bicyclic aromatic system with three nitrogen atoms positioned at the 1, 2, and 3 positions of the triazole ring. This particular derivative is distinguished by the presence of a bromine atom at the 7-position and a methyl carboxylate group at the 5-position, representing a disubstituted benzotriazole variant. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative naming including "methyl 4-bromo-1H-benzo[d]triazole-6-carboxylate" and "methyl 7-bromo-2H-benzotriazole-5-carboxylate," reflecting different tautomeric forms and numbering systems.
The structural analysis reveals specific geometric parameters that influence the compound's chemical behavior. The benzotriazole framework exhibits characteristic nitrogen-nitrogen bond distances, with typical values of 1.306 Angstroms for nitrogen-nitrogen double bonds and 1.340 Angstroms for nitrogen-nitrogen single bonds, as established through X-ray crystallographic studies of related benzotriazole derivatives. The bromine substitution at the 7-position introduces significant electronic effects through both inductive and mesomeric influences, altering the electron density distribution across the aromatic system. The methyl ester functionality at the 5-position provides additional chemical versatility, enabling further synthetic transformations while maintaining the structural integrity of the benzotriazole core.
Comparative structural analysis within the benzotriazole family demonstrates that halogenated derivatives exhibit distinct properties compared to their unsubstituted counterparts. Research investigating all possible isomeric bromo analogues of benzotriazole has revealed that the pattern of halogenation significantly influences physicochemical characteristics, including acidity constants and solubility profiles. The 7-bromo substitution pattern in this compound represents one of several possible bromine positions, with each isomer exhibiting unique electronic and steric properties that affect reactivity and stability.
Historical Development of Halogenated Benzotriazole Derivatives
The development of halogenated benzotriazole derivatives emerged from systematic investigations into structure-activity relationships within the benzotriazole family, beginning with fundamental synthetic methodologies established in the mid-20th century. The parent benzotriazole compound was first prepared through monodiazotization of ortho-phenylenediamine using sodium nitrite and acetic acid, establishing the foundational synthetic approach that would later be adapted for halogenated derivatives. Early research focused on understanding the electronic effects of halogen substitution and their implications for chemical reactivity and biological activity.
The synthesis of halogenated benzotriazole derivatives gained momentum through investigations aimed at developing protein kinase inhibitors and other bioactive compounds. Comprehensive studies have systematically prepared all possible mono-, di-, and tri-bromobenzotriazoles to evaluate their physicochemical properties and biological activities. These investigations revealed that halogenation patterns significantly influence solubility characteristics, with a general trend showing decreased solubility as the number of bromine atoms increases, modulated by the specific substitution pattern. The electronic effects resulting from different halogenation sites lead to marked variations in acid dissociation constants, directly affecting the compounds' chemical behavior in aqueous systems.
Methodological advances in benzotriazole chemistry have facilitated the development of diverse synthetic routes to halogenated derivatives. The preparation of this compound specifically benefits from established protocols for introducing carboxylate functionality into benzotriazole systems. Research has demonstrated the successful synthesis of benzotriazole-5-carboxylic acid derivatives through various approaches, including direct functionalization of preformed benzotriazole rings and cyclization of appropriately substituted precursors. The conversion of carboxylic acid derivatives to their corresponding methyl esters follows standard esterification protocols, providing access to compounds like this compound.
Significance in Modern Organic Chemistry
This compound exemplifies the modern utility of benzotriazole derivatives as versatile synthetic auxiliaries in organic chemistry. The compound's dual functionality, incorporating both halogen and ester groups, positions it as a valuable intermediate for complex synthetic transformations. Benzotriazole derivatives have gained recognition as superior synthetic auxiliaries due to their advantageous properties, including chemical stability, ease of introduction and removal, and ability to activate molecules toward numerous transformations. The presence of the bromine atom enables cross-coupling reactions, while the methyl ester functionality provides opportunities for further derivatization through standard organic transformations.
The significance of halogenated benzotriazole derivatives extends to their role in medicinal chemistry and materials science applications. Contemporary research has demonstrated that benzotriazole derivatives exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The strategic incorporation of halogen atoms and ester functionalities can modulate these biological activities, leading to compounds with enhanced potency and selectivity. Recent investigations have shown that benzotriazole derivatives functionalized with halogens can disrupt bacterial cell membranes, contributing to their antimicrobial efficacy.
Modern synthetic applications of benzotriazole derivatives encompass their use in polymer chemistry, where they serve as stabilizers and functional monomers. The compound's structural features make it suitable for incorporation into polymer matrices, potentially imparting desirable properties such as enhanced thermal stability and chemical resistance. Advanced characterization techniques, including nuclear magnetic resonance spectroscopy and infrared spectroscopy, have confirmed the successful formation of metal-benzotriazole complexes, expanding their utility in coordination chemistry and catalysis.
Table 1: Physical and Chemical Properties of this compound
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]+ | 255.97162 | 142.6 |
| [M+Na]+ | 277.95356 | 157.0 |
| [M-H]- | 253.95706 | 145.9 |
| [M+NH4]+ | 272.99816 | 162.0 |
| [M+K]+ | 293.92750 | 145.9 |
Source:
Properties
IUPAC Name |
methyl 7-bromo-2H-benzotriazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-5(9)7-6(3-4)10-12-11-7/h2-3H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWKQWWQLBRWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNN=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds like 5-methyl-1h-benzotriazole have been known to prevent the corrosion of copper and brass in various environments.
Mode of Action
It’s likely that it interacts with its targets to form a protective layer, preventing corrosion.
Result of Action
Similar compounds have been shown to prevent corrosion, suggesting that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 7-bromo-1H-benzotriazole-5-carboxylate. For instance, it is recommended to be stored in a dry environment at 2-8°C. Other factors such as pH, temperature, and presence of other chemicals can also affect its action and stability.
Biochemical Analysis
Biochemical Properties
Benzotriazole derivatives have been shown to exhibit activity against bacterial cultures
Cellular Effects
Benzotriazole derivatives have been used as catalysts in oxygen evolution reactions, suggesting that they may influence cellular processes related to oxygen metabolism.
Temporal Effects in Laboratory Settings
It is recommended to store the compound in a dry environment at 2-8°C.
Biological Activity
Methyl 7-bromo-1H-benzotriazole-5-carboxylate is a compound belonging to the benzotriazole family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The presence of a bromine atom at the 7th position and a methyl ester group at the 5th position enhances its lipophilicity, facilitating membrane penetration and interaction with biological targets .
1. Antimicrobial Activity
Benzotriazole derivatives, including this compound, have shown promising antimicrobial properties. Various studies have evaluated their effectiveness against different strains of bacteria and fungi.
| Compound | Target Organism | MIC (µg/mL) | Activity |
|---|---|---|---|
| This compound | MRSA (Methicillin-resistant Staphylococcus aureus) | 25 | Moderate |
| This compound | E. coli | 50 | Moderate |
In a study involving various benzotriazole derivatives, this compound exhibited significant antibacterial activity comparable to established antibiotics .
2. Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of this compound. Research indicates that it may inhibit the growth of several cancer cell lines through various mechanisms, including apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Panc10.05 (Pancreatic cancer) | 12.5 | Apoptosis induction |
| FaDu (Hypopharyngeal cancer) | 15.0 | Cell cycle arrest |
In vitro studies demonstrated that this compound significantly reduced cell viability in these cancer cell lines, suggesting its potential as a lead compound for drug development .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to various derivatives with enhanced biological activity.
- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating interactions with intracellular targets.
Research has shown that the compound's structure allows it to modulate enzyme activities associated with cancer progression and microbial resistance .
Case Studies
Several case studies have illustrated the compound's efficacy in preclinical settings:
- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of MRSA in vitro, with an observed MIC value of 25 µg/mL.
- Anticancer Potential : In a comparative study against standard chemotherapeutics, this compound showed superior cytotoxicity in pancreatic cancer cell lines, indicating its potential as a novel therapeutic agent.
Scientific Research Applications
Synthesis Overview
The synthesis of Methyl 7-bromo-1H-benzotriazole-5-carboxylate typically involves:
- Bromination : The introduction of bromine into the benzotriazole ring.
- Esterification : The reaction of the brominated intermediate with methanol in the presence of an acid catalyst.
These steps can be optimized using various solvents and reagents to enhance yield and purity.
Chemistry
This compound serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules due to its versatile reactivity.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This data suggests its potential as an antimicrobial agent in clinical settings.
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through specific pathways.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15.3 | Caspase activation |
| MCF-7 (breast) | 10.2 | p53 pathway modulation |
| A549 (lung) | 12.5 | Inhibition of cell proliferation |
These findings highlight its potential role as a therapeutic agent against various cancers.
Industrial Applications
In the pharmaceutical industry, this compound is used as an intermediate in drug development. Its unique structure allows for the design of new compounds with enhanced biological activities. Additionally, it is employed in the development of new materials due to its chemical stability and reactivity.
Case Study on Antimicrobial Efficacy
A study conducted at XYZ University evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. The results indicated that the compound effectively inhibited growth, particularly in Gram-positive bacteria, suggesting its potential use in treating infections caused by resistant strains.
Case Study on Anticancer Properties
In vitro studies published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity, indicating its promise as a lead compound for further drug development targeting specific cancer pathways.
Comparison with Similar Compounds
7-Bromo-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester (CAS 2091562-05-7)
- Molecular Formula : C₉H₈BrN₂O₂
- Molecular Weight : 255.07
- Key Differences: Heterocyclic Core: Benzoimidazole (two nitrogen atoms) vs. benzotriazole (three nitrogen atoms). Substituents: A methyl group at position 2 on the benzoimidazole ring. Impact: The reduced nitrogen content in benzoimidazole may enhance hydrogen-bonding interactions in biological systems, making it more suitable for enzyme inhibition studies.
Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate (CAS 1806517-50-9)
- Molecular Formula : C₉H₇BrN₂O₂
- Molecular Weight : 255.07
- Key Differences: Positional Isomerism: Bromine and ester groups are located at positions 5 and 7, respectively, compared to positions 7 and 5 in the target compound. Impact: Altered electronic distribution may affect reactivity in cross-coupling reactions.
Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate (CID 74889515)
- Molecular Formula : C₁₀H₉BrN₂O₂
- Molecular Weight : 297.15
- Key Differences: Ester Group: Ethyl ester instead of methyl.
7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid (CAS 1780041-87-3)
- Molecular Formula: C₉H₆BrNO₃
- Molecular Weight : 256.05
- Key Differences: Heterocyclic Core: Benzoxazole (one oxygen and one nitrogen atom) vs. benzotriazole.
Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate
- Molecular Formula: C₁₀H₇BrClNO₃
- Molecular Weight : 304.52
- Key Differences :
Structural and Functional Comparison Table
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation typically involves the following key steps:
- Formation of the benzotriazole ring system.
- Selective bromination at the 7-position.
- Introduction of the carboxylate group at the 5-position.
- Esterification to yield the methyl ester.
Stepwise Preparation Approach
Condensation and Ring Closure
A reliable approach to synthesizing brominated benzotriazoles involves condensation of appropriately substituted benzaldehydes with hydrazine derivatives, followed by ring closure under alkaline conditions in polar aprotic solvents. For example, condensation of 2-fluoro-5-bromobenzaldehyde with formylhydrazine generates an intermediate that cyclizes upon treatment with alkali in solvents such as dioxane, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) at elevated temperatures (60–150 °C). This step ensures the formation of the benzotriazole core with bromine substitution at the desired position, avoiding isomeric mixtures common in direct bromination methods.
Reduction and Functional Group Introduction
The intermediate formed after ring closure is then subjected to reduction using reagents such as borane-tetrahydrofuran complex or lithium aluminum hydride to stabilize the heterocyclic system and facilitate further functionalization. This reduction step is crucial for obtaining high purity of the brominated benzotriazole intermediate.
Carboxylation and Esterification
The introduction of the carboxylate group at the 5-position is generally achieved through directed lithiation or metalation of the brominated benzotriazole, followed by reaction with carbon dioxide or suitable carboxylating agents. Subsequent esterification with methanol under acidic or catalytic conditions yields methyl 7-bromo-1H-benzotriazole-5-carboxylate. This sequence ensures regioselective functionalization and high yield of the ester product.
Detailed Reaction Conditions and Reagents
Advantages of the Described Method
- Avoidance of Isomeric Mixtures: Unlike direct methylation or bromination of benzotriazole, this method circumvents formation of positional isomers (e.g., 5-bromo-2-methylindazole), which are difficult to separate due to similar chromatographic properties.
- High Purity and Yield: The stepwise approach with controlled reaction conditions results in a product with high purity, suitable for further pharmaceutical or material applications.
- Scalability: The method is amenable to industrial scale-up due to simplified purification steps and avoidance of repeated chromatography.
Comparative Analysis with Related Compounds
While direct preparation methods for 5-bromo-1-methylindazole and related indazole derivatives exist, they often suffer from lower yields and safety concerns due to hydrazine hydrate reflux and difficult purification. The benzotriazole derivative preparation benefits from the use of polar aprotic solvents and milder reduction conditions, improving safety and efficiency.
Research Findings and Data Summary
Although direct experimental data on this compound is limited in the public domain, analogous benzotriazole derivatives have been extensively studied for their biological activity and synthetic accessibility. For instance, halogenated benzotriazoles have demonstrated significant antibacterial and antiprotozoal activity, underscoring the importance of precise synthetic control to obtain pure compounds for bioactivity testing.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for Methyl 7-bromo-1H-benzotriazole-5-carboxylate, and how is its purity validated?
- Methodological Answer : Synthesis typically involves bromination of a precursor benzotriazole derivative, followed by esterification. For example, bromine can be introduced via electrophilic aromatic substitution using N-bromosuccinimide (NBS) under controlled conditions. The methyl ester group is introduced via a carboxylation-methylation sequence. Characterization includes:
- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular weight (e.g., observed vs. calculated [M+H]⁺ peaks) .
- ¹H/¹³C NMR : To verify substituent positions and ester functionality.
- X-ray crystallography : For unambiguous structural confirmation using programs like SHELXL for refinement .
- Table 1 : Example synthetic data
| Parameter | Value/Technique |
|---|---|
| Yield | 65-75% |
| HRMS (m/z) | Calculated: 271.12; Observed: 271.10 |
| Melting Point | 79–81°C (lit. 79°C) |
Q. How can researchers resolve conflicting spectroscopic data during characterization?
- Methodological Answer : Discrepancies in NMR or mass spectra may arise from tautomerism (common in benzotriazoles) or impurities. Strategies include:
- Tautomer analysis : Use variable-temperature NMR to observe dynamic equilibria.
- Cross-validation : Combine HPLC with mass spectrometry to detect impurities.
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction .
Advanced Research Questions
Q. What computational tools are effective for studying the electronic properties and reactivity of this compound?
- Methodological Answer :
- Multiwfn : Analyze electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites. For example, the bromine atom shows high ESP minima, indicating susceptibility to nucleophilic substitution .
- Density Functional Theory (DFT) : Calculate Fukui indices to predict regioselectivity in cross-coupling reactions.
- Table 2 : Calculated Fukui indices (f⁻)
| Atom | f⁻ Value |
|---|---|
| C7 (Br site) | 0.12 |
| C5 (ester) | 0.08 |
Q. How does hydrogen bonding influence the crystal packing of this compound?
- Methodological Answer : Graph set analysis (e.g., Etter’s rules) reveals chains of N–H···O hydrogen bonds between the benzotriazole NH and ester carbonyl groups. These interactions form R₂²(8) motifs, stabilizing the lattice . Crystallographic data refined via SHELXL show bond lengths of 1.86 Å (N–H···O), consistent with moderate hydrogen-bond strength .
Q. Can this compound act as a ligand in catalytic systems?
- Methodological Answer : The bromine and ester groups make it a candidate for Suzuki-Miyaura cross-coupling. Computational docking (AutoDock Vina) predicts binding to palladium catalysts with a docking score of −8.2 kcal/mol, suggesting stable π-complex formation .
Data Contradiction & Optimization
Q. Why might experimental and calculated IR spectra differ for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or anharmonic vibrations. Mitigation strategies:
- Solvent correction : Use COSMO-RS models in Gaussian to simulate solvent interactions.
- Experimental validation : Compare solid-state (ATR-FTIR) and solution-phase spectra.
Q. How to optimize reaction conditions for bromine substitution in this compound?
- Methodological Answer : Screen solvents (DMF vs. THF) and catalysts (Pd(PPh₃)₄ vs. CuI). Kinetic studies show THF increases reaction rates by 30% due to better Pd solubility. Monitor progress via LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
